2-Bromo-5-iodophenyl methyl sulphone
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Overview
Description
2-Bromo-5-iodophenyl methyl sulphone is a chemical compound with the molecular formula C7H6BrIO2S and a molecular weight of 361 g/mol. It is also known by its IUPAC name, 1-bromo-4-iodo-2-(methylsulfonyl)benzene . This compound is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a methyl sulphone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for 2-Bromo-5-iodophenyl methyl sulphone are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodophenyl methyl sulphone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methyl sulphone group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and organometallic reagents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the methyl sulphone group.
Scientific Research Applications
2-Bromo-5-iodophenyl methyl sulphone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms involving halogenated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodophenyl methyl sulphone involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the methyl sulphone group can engage in various chemical interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chlorophenyl methyl sulphone
- 2-Bromo-5-fluorophenyl methyl sulphone
- 2-Bromo-5-nitrophenyl methyl sulphone
Uniqueness
2-Bromo-5-iodophenyl methyl sulphone is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and physical properties compared to similar compounds with different halogen substitutions. The combination of these halogens with the methyl sulphone group makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-bromo-4-iodo-2-methylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO2S/c1-12(10,11)7-4-5(9)2-3-6(7)8/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOISVHLEEWJWML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263019 |
Source
|
Record name | Benzene, 1-bromo-4-iodo-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820619-59-7 |
Source
|
Record name | Benzene, 1-bromo-4-iodo-2-(methylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820619-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-4-iodo-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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